

Application Notes and Protocols for Psoriasis Research in Animal Models

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Compound of Interest		
Compound Name:	Ssioriside	
Cat. No.:	B15146368	Get Quote

A Note on "**Ssioriside**": Extensive literature searches did not yield any information on a compound named "**Ssioriside**." This is likely a misspelling of Isosorbide. Isosorbide and its derivatives (mononitrate and dinitrate) are vasodilators used to treat angina pectoris by releasing nitric oxide and relaxing blood vessels.[1][2][3][4][5] Currently, there is no scientific literature supporting the use of Isosorbide for the treatment of psoriasis in animal models.

Therefore, this document provides a general protocol for evaluating a novel therapeutic agent in a common animal model of psoriasis, which can be adapted by researchers.

Overview of Psoriasis Animal Models

The lack of a naturally occurring animal model that fully mimics human psoriasis has led to the development of various induced and genetically engineered models. These models are crucial for studying disease pathogenesis and for the preclinical evaluation of new therapies. Common approaches include immunomodulator-induced models, genetically engineered rodents, and xenotransplantation models.



Model Type	Description	Commonly Used Strains	Key Features	References
Imiquimod (IMQ)-Induced	Topical application of Imiquimod, a TLR7/8 agonist, induces a psoriasis-like skin inflammation.	BALB/c, C57BL/6	Rapid onset, reproducible, features key psoriatic hallmarks like acanthosis, parakeratosis, and infiltration of immune cells.	
IL-23 Injection	Intradermal injection of Interleukin-23 induces an inflammatory response characteristic of psoriasis.	C57BL/6	Directly tests the role of the IL- 23/Th17 axis, a key pathway in human psoriasis.	
Xenotransplantat ion	Transplantation of human psoriatic or non- lesional skin onto immunocomprom ised mice (e.g., SCID, AGR129).	SCID, RAG-/-, AGR129	Allows for the study of human tissue in an in vivo environment and the role of resident T cells.	_
Genetically Engineered	Mice with genetic modifications that lead to spontaneous development of psoriasis-like skin disease.	Various	Models specific genetic contributions to psoriasis pathogenesis.	



Experimental Protocol: Evaluation of a Test Compound in an Imiquimod-Induced Psoriasis Mouse Model

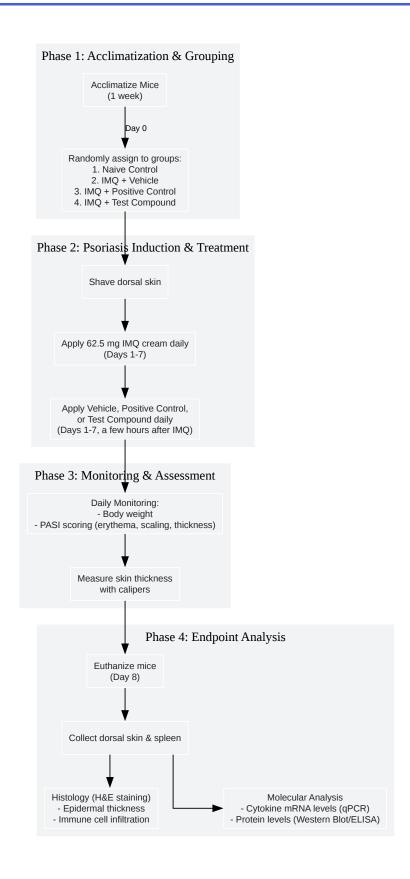
This protocol describes a general procedure for assessing the efficacy of a topically applied test compound in the widely used imiquimod (IMQ)-induced psoriasis model.

2.1. Materials and Reagents

- 8-10 week old BALB/c or C57BL/6 mice
- Imiquimod cream (5%)
- Test compound formulated in a suitable vehicle (e.g., hydrogel, cream)
- Vehicle control
- Positive control (e.g., a topical corticosteroid like dexamethasone)
- · Calipers for measuring skin thickness
- Anesthesia (e.g., isoflurane)
- Surgical tools for tissue collection
- Reagents for histological analysis (formalin, paraffin, H&E stain)
- Reagents for molecular analysis (e.g., RNA extraction kits, qPCR reagents)

2.2. Experimental Workflow





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Caption: General workflow for testing a compound in an IMQ-induced psoriasis mouse model.



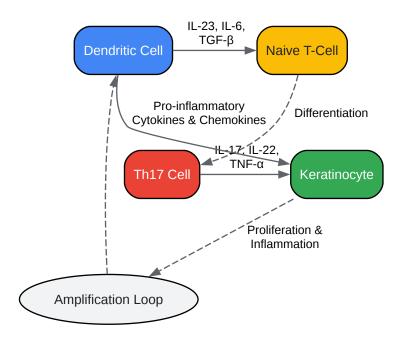
2.3. Psoriasis Area and Severity Index (PASI) Scoring The severity of the skin inflammation is scored daily based on erythema (redness), scaling, and thickness. Each parameter is scored on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of the scores for these three parameters.

2.4. Endpoint Measurements

- Histopathology: Skin samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). Epidermal thickness (acanthosis) and the extent of immune cell infiltration are quantified.
- Gene Expression Analysis: RNA is extracted from skin samples to measure the mRNA levels of key pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by quantitative real-time PCR (RT-qPCR).
- Protein Analysis: Serum or tissue homogenates can be used to measure cytokine protein levels via ELISA.

Key Signaling Pathways in Psoriasis

Psoriasis pathogenesis is driven by a complex interplay between immune cells and keratinocytes, mediated by various signaling pathways. The IL-23/Th17 axis is considered a central pathway in driving the chronic inflammation seen in psoriasis.





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Caption: The IL-23/Th17 signaling axis in psoriasis pathogenesis.

This pathway illustrates how dendritic cells, upon activation, produce IL-23, which promotes the differentiation and activation of Th17 cells. These Th17 cells then release cytokines like IL-17 and IL-22, which act on keratinocytes, causing them to hyper-proliferate and produce more inflammatory mediators, thus creating a positive feedback loop that sustains the disease. Many modern psoriasis therapies are designed to target key molecules within this pathway.

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